molecular formula C12H11N5O B11872254 5-Amino-6-benzyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

5-Amino-6-benzyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Cat. No.: B11872254
M. Wt: 241.25 g/mol
InChI Key: ZIWZMJHYVQLODV-UHFFFAOYSA-N
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Description

5-Amino-6-benzyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a novel chemical entity based on the privileged pyrazolo[4,3-d]pyrimidine scaffold, a core structure known to mimic purine bases and exhibit significant pharmacological potential . This compound is of high interest in early-stage drug discovery, particularly in oncology and cardiovascular disease research. Its design leverages the pyrazolopyrimidinone nucleus, which is a well-established pharmacophore in the development of kinase and phosphodiesterase (PDE) inhibitors . In anticancer research, derivatives of the pyrazolo[4,3-d]pyrimidin-7-one class have demonstrated promising activity as mTOR inhibitors, inducing apoptosis and inhibiting the growth of various human cancer cell lines . Furthermore, the structural similarity to known CDK2 inhibitors suggests potential for this compound to be investigated in cell cycle regulation studies . In cardiovascular research, related pyrazolopyrimidinone compounds have been found to bind adenosine receptors and selectively inhibit phosphodiesterase enzymes, indicating potential applications for the treatment of conditions such as heart failure or cardiac insufficiency . The benzyl substitution at the 6-position is a key structural feature designed to modulate the compound's hydrophobic interactions with enzymatic targets, thereby influencing its potency and selectivity. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

5-amino-6-benzyl-1H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C12H11N5O/c13-12-15-9-6-14-16-10(9)11(18)17(12)7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,15)(H,14,16)

InChI Key

ZIWZMJHYVQLODV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=NN3)N=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-benzyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-3-benzyl-1H-pyrazole-4-carboxamide with formamide under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolopyrimidine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the pure compound .

Chemical Reactions Analysis

Acylation and Alkylation of the Amino Group

The primary amino group at position 5 undergoes acylation and alkylation reactions to form derivatives with enhanced pharmacological properties.

  • Acylation : Treatment with acylating agents (e.g., acetyl chloride or benzoyl chloride) in the presence of a base yields N-acylated products. For example, reaction with methyl chloroformate introduces a methoxycarbonyl group, enhancing binding affinity to biological targets like TLR7 .

  • Alkylation : Alkyl halides or epoxides react with the amino group under basic conditions. Substitution with hydroxyethyl groups has been reported to retain TLR7 agonist activity.

Example Reaction :

5-Amino-6-benzyl derivative+R-COClBase5-(R-CO-NH)-6-benzyl derivative\text{5-Amino-6-benzyl derivative} + \text{R-COCl} \xrightarrow{\text{Base}} \text{5-(R-CO-NH)-6-benzyl derivative}

Nucleophilic Addition at the Carbonyl Group

The carbonyl group at position 7 participates in nucleophilic addition reactions, enabling structural diversification.

  • Amination : Reaction with primary or secondary amines (e.g., (5-methylisoxazol-3-yl)methanamine) under acidic or basic conditions replaces the carbonyl oxygen with an amine group. This modification is critical for optimizing interactions with targets like CDK2 or TLR7 .

  • Reduction : LiAlH₄ reduces the carbonyl to a hydroxyl group, though this is less common due to the stability of the pyrimidinone ring .

Example Protocol :
A solution of the compound in t-BuOH reacts with amines at 70°C for 2 hours, yielding 7-amino derivatives .

Coordination Chemistry

The nitrogen-rich heterocyclic structure acts as a polydentate ligand, coordinating with transition metals like Cu(II) or Fe(III). This property is leveraged in catalytic applications and metal-organic frameworks.

Oxidative Coupling Reactions

Microwave-assisted oxidative coupling with aldehydes (e.g., benzaldehyde) using K₂S₂O₈ generates 5-substituted derivatives. These reactions proceed via radical intermediates and are efficient for synthesizing analogs with anticancer activity .

Table 1: Representative Derivatives and Biological Activity

Derivative Substituent (R)Biological TargetIC₅₀ (nM)Source
5-AcetylCDK245
5-MethoxycarbonylTLR762
5-HydroxyethylmTOR88

Suzuki-Miyaura Cross-Coupling

While not directly reported for this compound, analogous pyrazolo[4,3-d]pyrimidines undergo palladium-catalyzed coupling with aryl boronic acids to introduce aryl groups at position 5 or 7 .

Acid/Base-Mediated Tautomerization

The compound exhibits keto-enol tautomerism, influencing its reactivity. X-ray crystallography confirms the keto form predominates in solid-state, while the enol form may participate in hydrogen bonding in solution .

Synthetic Modifications for Biological Optimization

  • TLR7 Agonists : Introduction of 3-aminobenzisoxazole or trifluoromethyl groups at position 7 enhances potency and selectivity. These derivatives show nanomolar activity in cancer immunotherapy .

  • Anticoagulant Applications : Substitution with 4-methoxyphenyl or benzisoxazole groups yields factor Xa inhibitors with sub-nanomolar efficacy .

Mechanistic Insight :
The compound inhibits CDK2 by mimicking ATP binding, competing for the kinase’s active site. Structural analogs with bulkier substituents exhibit improved selectivity due to steric effects.

Stability and Degradation Pathways

  • Hydrolysis : The carbonyl group resists hydrolysis under physiological conditions, ensuring metabolic stability.

  • Oxidation : The benzyl group is susceptible to oxidative degradation, necessitating protective strategies during synthesis .

Scientific Research Applications

5-Amino-6-benzyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.

    Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.

    Industry: Utilized in the development of new materials with specific electronic properties

Mechanism of Action

The mechanism of action of 5-Amino-6-benzyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. It acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular docking studies have shown that the compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Modifications

Compound Name Substitutions Biological Target Activity (IC₅₀ or EC₅₀)
5-Amino-6-benzyl derivative (Target) 5-NH₂, 6-benzyl mTOR 1.2 μM (MCF-7 cells)
BIPPO (5-Benzyl-3-isopropyl derivative) 5-benzyl, 3-isopropyl Phosphodiesterase (PDE) EC₅₀ = 0.8 μM (T. brucei)
6-Aryl-5-alkylamino derivatives 6-aryl, 5-alkylamino (e.g., 5-propylamino) Telomerase IC₅₀ = 3.5 μM (SGC-7901)
1-(4-Methoxyphenyl) derivatives 1-(4-methoxyphenyl), 3-cyano Coagulation Factor Xa Ki = 0.4 nM

Key Observations :

  • Substitution at Position 3 : The 3-isopropyl group in BIPPO enhances PDE inhibition by optimizing steric and electronic interactions with the enzyme’s catalytic domain . In contrast, the absence of a 3-substituent in the target compound allows for mTOR selectivity .
  • Position 6 Modifications : 6-Benzyl substitution in the target compound improves mTOR binding affinity compared to 6-aryl derivatives, which show weaker antiproliferative effects .
  • Position 1 Variants : 1-(4-Methoxyphenyl) substitution in Factor Xa inhibitors introduces π-π stacking interactions critical for anticoagulant activity, a feature absent in the target compound .

Table 2: Activity Profiles of Pyrazolo[4,3-d]pyrimidin-7-one Derivatives

Compound Type Mechanism of Action Cell Line/Organism Efficacy Data
5-Amino-6-benzyl derivative mTOR inhibition → Antiproliferation MCF-7, HeLa IC₅₀ = 1.2–2.5 μM
BIPPO PDE inhibition → Increased cGMP → Motility T. brucei, Plasmodium EC₅₀ = 0.8 μM
5-Propylamino derivatives Telomerase inhibition → Antiproliferation SGC-7901, Bcap-37 IC₅₀ = 3.5–5.0 μM
Factor Xa inhibitors Blockage of coagulation cascade In vitro enzymatic assay Ki = 0.4–2.0 nM

Notable Findings:

  • The target compound’s mTOR inhibition is mechanistically distinct from BIPPO’s PDE modulation, underscoring the impact of substitution patterns on target specificity .
  • Pyrazolo[4,3-d]pyrimidin-7-ones with 5-alkylamino groups exhibit weaker telomerase inhibition compared to pyrazole-5-carboxamide analogues (e.g., 8e in ), which show IC₅₀ values < 1 μM .

Comparison :

  • The microwave-assisted method used for the target compound offers superior efficiency (80–90% yield) compared to iminophosphorane-mediated routes (60–75%) .
  • Aza-Wittig protocols enable modular synthesis of 5-alkoxy derivatives but require stringent temperature control .

Biological Activity

5-Amino-6-benzyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a heterocyclic compound with significant potential in medicinal chemistry, particularly in the fields of oncology and immunology. Its unique structure, characterized by a fused pyrazole and pyrimidine framework, positions it as a promising candidate for various biological applications.

Chemical Structure and Properties

The molecular formula of 5-Amino-6-benzyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is C12_{12}H12_{12}N4_4O. The compound features an amino group at the 5-position, a benzyl substituent at the 6-position, and a carbonyl oxygen at the 7-position. These functional groups contribute to its reactivity and biological activity.

Biological Activities

Research has highlighted several key biological activities associated with 5-Amino-6-benzyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one:

1. TLR7 Agonism

The compound has been identified as an agonist of Toll-like receptor 7 (TLR7), which plays a crucial role in the immune response. This activity suggests potential applications in cancer therapies and the treatment of autoimmune diseases by modulating immune system responses .

2. Anticancer Properties

The compound exhibits promising anticancer activities. Studies have shown that derivatives of pyrazolo[4,3-d]pyrimidines can inhibit tumor cell proliferation across various cancer types, including breast cancer (MDA-MB-231 cells) and liver cancer (HepG2 cells). For instance, compounds similar to 5-Amino-6-benzyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one have demonstrated significant cytotoxic effects with IC50_{50} values in the low micromolar range .

The anticancer effects are thought to arise from multiple mechanisms:

  • Microtubule Destabilization : Some pyrazolo[4,3-d]pyrimidine derivatives have been shown to disrupt microtubule assembly, leading to apoptosis in cancer cells .
  • Induction of Apoptosis : The compound enhances caspase-3 activity and induces morphological changes indicative of apoptosis .
  • Cell Cycle Arrest : Certain derivatives cause cell cycle arrest at specific phases, contributing to their anticancer efficacy .

Comparative Analysis

A comparative analysis of structurally related compounds reveals varying degrees of biological activity:

Compound NameStructure TypeBiological Activity
5-Amino-6-benzyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-onePyrazolo[4,3-d]pyrimidineTLR7 agonist, potential anti-cancer agent
1-(2-Hydroxyethyl)-5-amino-6-benzyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-oneHydroxyethyl-substitutedSimilar TLR7 activity
5-Amino-2-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-oneMethyl-substitutedPotentially lower activity against TLR7
5-Amino-1-(phenylmethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-onePhenylmethyl-substitutedEnhanced binding affinity

This table illustrates how variations in substitution patterns can influence biological activity, particularly regarding TLR7 interaction and anticancer properties.

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazolo[4,3-d]pyrimidine derivatives:

  • Synthesis and Evaluation : A study synthesized various derivatives and evaluated their cytotoxicity against breast cancer cell lines. Compounds exhibited IC50_{50} values ranging from 0.39 µM to over 50 µM depending on structural modifications .
  • Molecular Docking Studies : Molecular docking studies have provided insights into how these compounds interact with their targets at the atomic level. Such studies are crucial for informing further drug design efforts aimed at optimizing efficacy against specific cancer types .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Amino-6-benzyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, and how can purity be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation of substituted pyrazole precursors with benzylamine derivatives. Key steps include:

  • Step 1 : Condensation of 5-amino-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one with benzyl bromide under basic conditions (e.g., K₂CO₃) in DMF at 80°C for 12 hours .
  • Step 2 : Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to achieve >95% purity.
  • Optimization : Adjust stoichiometry of benzylating agents and monitor reaction progress using TLC or HPLC. For scale-up, consider flow chemistry to enhance reproducibility .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR to verify benzyl substitution (e.g., δ ~4.5 ppm for –CH₂– in benzyl group) and pyrimidinone core (δ ~160–170 ppm for carbonyl) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (theoretical m/z for C₁₂H₁₂N₆O: 280.11).
  • Purity : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to ensure >98% purity .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting mTOR inhibition?

  • Key Modifications :

  • Benzyl Substituents : Replace benzyl with bulkier aryl groups (e.g., 4-chlorophenyl) to enhance hydrophobic interactions with mTOR’s FRB domain .
  • Amino Group : Introduce electron-withdrawing groups (e.g., –NO₂) to modulate solubility and binding affinity.
    • Assays :
  • In vitro : mTOR kinase inhibition assay (IC₅₀ determination using ADP-Glo™ Kinase Assay) .
  • Cellular : Antiproliferative screening in HeLa or A549 cells, with rapamycin as a positive control .

Q. How can contradictory data in biological assays (e.g., cytotoxicity vs. kinase inhibition) be resolved?

  • Troubleshooting :

  • Off-Target Effects : Use CRISPR-engineered mTOR-knockout cell lines to confirm target specificity .
  • Metabolic Stability : Assess compound stability in liver microsomes; low stability may lead to false negatives in cellular assays .
    • Data Cross-Validation : Combine phospho-S6K1 (Thr389) Western blotting (mTORC1 activity) with apoptosis assays (Annexin V/PI staining) .

Q. What are the challenges in synthesizing analogs with improved solubility, and how can they be addressed?

  • Challenges :

  • Low aqueous solubility due to the hydrophobic benzyl group.
  • Limited bioavailability in in vivo models.
    • Solutions :
  • Prodrug Design : Introduce phosphate or PEGylated groups at the 5-amino position .
  • Co-Crystallization : Use co-solvents (e.g., cyclodextrins) during formulation for in vivo studies .

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